Dimethylammonium dimethyldithiocarbamate

Catalog No.
S1532721
CAS No.
598-64-1
M.F
C5H14N2S2
M. Wt
166.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylammonium dimethyldithiocarbamate

CAS Number

598-64-1

Product Name

Dimethylammonium dimethyldithiocarbamate

IUPAC Name

dimethylcarbamodithioic acid;N-methylmethanamine

Molecular Formula

C5H14N2S2

Molecular Weight

166.3 g/mol

InChI

InChI=1S/C3H7NS2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3

InChI Key

UVOFGKIRTCCNKG-UHFFFAOYSA-N

SMILES

C[NH2+]C.CN(C)C(=S)[S-]

Synonyms

Carbamic acid dimethyldithio dimethylamine salt

Canonical SMILES

CNC.CN(C)C(=S)S

Protein Research

DMDDC is a known chelating agent, meaning it can form complexes with metal ions. This property makes it useful in proteomic research for techniques like heavy metal labeling for protein identification and quantification through mass spectrometry Source: Santa Cruz Biotechnology: .

In this application, DMDDC binds to specific metal ions like copper or zinc that are naturally present in certain proteins. By using isotopically labelled DMDDC, researchers can differentiate between protein samples based on their mass spectrometry data.

Fungal and Bacterial Studies

DMDDC has been studied for its potential antifungal and antibacterial properties. Research suggests it may inhibit the growth of some fungal and bacterial strains .

Other Research Areas

DMDDC's properties are also being explored in other scientific research areas. These include:

  • Seed Germination Studies: Investigating the potential effects of DMDDC on seed germination processes Source: ScienceDirect
  • Material Science Applications: Studying the use of DMDDC in the development of new materials Source: Royal Society of Chemistry

Dimethylammonium dimethyldithiocarbamate is an organosulfur compound characterized by its dithiocarbamate structure, which includes two sulfur atoms bonded to a carbon atom, along with a dimethylammonium group. This compound is typically represented by the chemical formula (CH3)2NCS2(CH_3)_2NCS_2^−. It appears as a white to pale yellow solid and is soluble in water, making it useful in various applications, particularly in agriculture and polymer chemistry.

, primarily due to its dithiocarbamate group. It can undergo:

  • Decomposition: When heated or in the presence of acids, it can decompose to yield carbon disulfide and dimethylamine.
  • Reactions with Metals: It acts as a chelating agent for transition metals, forming stable complexes that are utilized in various industrial processes.
  • Vulcanization: This compound is known to accelerate the sulfur vulcanization process in rubber production, enhancing the thermal stability and mechanical properties of rubber materials .

Dimethylammonium dimethyldithiocarbamate exhibits notable biological activity, primarily as a biocide. Dithiocarbamates are recognized for their broad-spectrum antimicrobial properties, making them effective against fungi and bacteria. They are also involved in various biochemical pathways due to their ability to interact with metal ions and enzymes .

The synthesis of dimethylammonium dimethyldithiocarbamate typically involves the reaction of carbon disulfide with dimethylamine. The general reaction can be represented as follows:

CS2+2HN(CH3)2(CH3)2NCS2H+H2SCS_2+2HN(CH_3)_2\rightarrow (CH_3)_2NCS_2H+H_2S

This reaction is usually conducted under controlled conditions to ensure high yields of the desired product. The compound can also be obtained through the reaction of sodium hydroxide with carbon disulfide and dimethylamine, followed by acidification to yield the ammonium salt .

Dimethylammonium dimethyldithiocarbamate finds applications across various fields:

  • Agriculture: It is used as a fungicide and pesticide due to its antimicrobial properties.
  • Rubber Industry: The compound serves as an accelerator in the vulcanization process of rubber, improving its durability and elasticity.
  • Chemical Synthesis: It acts as a precursor for synthesizing other dithiocarbamate derivatives and metal complexes used in catalysis and materials science .

Research on the interactions of dimethylammonium dimethyldithiocarbamate has shown that it can form complexes with various metal ions, enhancing their solubility and bioavailability. These interactions are crucial for applications in agriculture and materials science, where metal-dithiocarbamate complexes are used to improve crop yields or modify material properties. Additionally, studies indicate that this compound can react with other organic substrates, leading to potential applications in organic synthesis .

Dimethylammonium dimethyldithiocarbamate belongs to a broader class of dithiocarbamates. Here are some similar compounds along with their unique characteristics:

Compound NameUnique Features
Sodium dimethyldithiocarbamateWater-soluble salt commonly used as a fungicide.
Potassium dimethyldithiocarbamateSimilar applications but with different solubility properties.
Zinc dimethyldithiocarbamateUsed primarily as a catalyst in polymerization processes.
ThiramA well-known fungicide derived from dithiocarbamate structures.

While all these compounds share the dithiocarbamate functional group, their solubility, reactivity, and specific applications vary significantly. Dimethylammonium dimethyldithiocarbamate's unique properties make it particularly suitable for use in both agricultural and industrial contexts .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.05984080 g/mol

Monoisotopic Mass

166.05984080 g/mol

Heavy Atom Count

9

UNII

83515OR55B

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

598-64-1

General Manufacturing Information

Carbamodithioic acid, N,N-dimethyl-, compd. with N-methylmethanamine (1:1): INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types